1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 2-morpholin-4-ylethylamino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the 2-Morpholin-4-ylethylamino Group: This step involves the reaction of the intermediate compound with a morpholine derivative, typically under basic conditions, to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2-piperidin-4-ylethylamino)pyrrolidine-2,5-dione: This compound features a piperidine group instead of a morpholine group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-3-(2-morpholin-4-ylethylamino)succinimide: This compound has a succinimide core instead of a pyrrolidine-2,5-dione core, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c17-12-1-3-13(4-2-12)20-15(21)11-14(16(20)22)18-5-6-19-7-9-23-10-8-19/h1-4,14,18H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICEABMXHYABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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